5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl. It is a derivative of cyclopenta[c]pyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride typically involves the cyclocondensation of 2,3-cyclopentenopyridine analogues. One efficient method includes the use of manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water, yielding high chemoselectivity . Another approach involves the multicomponent reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 and t-BuOOH.
Substitution: Reactions with active methylene halogen derivatives to form substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst, t-BuOOH as an oxidant, water as a solvent, and room temperature conditions.
Substitution: Sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts.
Major Products
Scientific Research Applications
5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to form coordinate bonds with metal ions, making it effective in corrosion inhibition . Additionally, its potential pharmacological effects are attributed to its ability to interact with specific molecular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride .
- 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride .
Uniqueness
5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows for diverse chemical reactions and applications in various fields. Its ability to form stable complexes with metal ions and its potential pharmacological properties distinguish it from other similar compounds .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-6-1-2-10-5-8(6)4-7;/h1-2,5,7H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHGTFHVIVYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-62-4 |
Source
|
Record name | 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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